tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl carbamate group and an iodine atom attached to the pyrazole ring
Preparation Methods
The synthesis of tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or an iodine-containing reagent under suitable conditions.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the iodinated pyrazole with tert-butyl chloroformate in the presence of a base to form the final product
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate undergoes various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate can be compared with other pyrazole derivatives, such as:
tert-butyl N-(3-hydroxypropyl)carbamate: Similar in structure but with a hydroxypropyl group instead of an iodopyrazole.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a methoxybenzyl group instead of an iodopyrazole
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2680534-37-4 |
---|---|
Molecular Formula |
C9H14IN3O2 |
Molecular Weight |
323.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.